Ethyl 1-aminocyclobutanecarboxylate hydrochloride
Overview
Description
Ethyl 1-aminocyclobutanecarboxylate hydrochloride: is an organic compound belonging to the class of carboxylic acid esters. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride typically involves the reaction of 1-bromoethyl cyclobutanecarboxylate with sodium azide to form 1-azidoethyl cyclobutanecarboxylate. This intermediate is then reduced to the amine and subsequently converted to the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The azide intermediate is reduced to the amine using hydrogen gas and palladium on carbon as a catalyst.
Substitution: The bromide group in the starting material is substituted by the azide group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, methanol as solvent.
Substitution: Sodium azide, dimethyl sulfoxide (DMSO) as solvent.
Major Products:
Reduction: Ethyl 1-aminocyclobutanecarboxylate.
Substitution: 1-azidoethyl cyclobutanecarboxylate.
Scientific Research Applications
Ethyl 1-aminocyclobutanecarboxylate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 1-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Similar in structure but with a three-membered ring instead of a four-membered ring.
Methyl 1-aminocyclopropanecarboxylate hydrochloride: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 1-aminocyclobutanecarboxylate hydrochloride is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its three-membered cyclopropane analogs .
Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYWFFKRVMVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584423 | |
Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145143-60-8 | |
Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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